molecular formula C19H20N4O3 B2969648 Methyl 4-((3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)carbamoyl)benzoate CAS No. 1797862-35-1

Methyl 4-((3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)carbamoyl)benzoate

Cat. No.: B2969648
CAS No.: 1797862-35-1
M. Wt: 352.394
InChI Key: KZGJNQVXQKBQAS-UHFFFAOYSA-N
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Description

Methyl 4-((3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)carbamoyl)benzoate is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core linked via a propyl carbamoyl bridge to a methyl benzoate group. This structure combines aromatic, hydrogen-bonding, and lipophilic moieties, making it a candidate for medicinal chemistry applications, particularly in kinase inhibition or receptor modulation.

Properties

IUPAC Name

methyl 4-[3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propylcarbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O3/c1-13-10-17-21-11-14(12-23(17)22-13)4-3-9-20-18(24)15-5-7-16(8-6-15)19(25)26-2/h5-8,10-12H,3-4,9H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZGJNQVXQKBQAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=C(C=NC2=C1)CCCNC(=O)C3=CC=C(C=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 4-((3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)carbamoyl)benzoate is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in cancer therapeutics. This article explores the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure characterized by a pyrazolo[1,5-a]pyrimidine moiety. Its molecular formula is C₁₃H₁₈N₄O₂, with a molecular weight of approximately 352.39 g/mol. The structural components include:

  • Pyrazolo[1,5-a]pyrimidine core : Known for its role in various biological activities.
  • Carbamoyl and benzoate groups : Contributing to its solubility and interaction with biological targets.

This compound primarily acts as an inhibitor of Cyclin-Dependent Kinase 2 (CDK2) . This inhibition disrupts normal cell cycle progression, leading to:

  • Reduced cell proliferation : In various cancer cell lines.
  • Increased apoptosis : Enhancing cell death in tumor cells where CDK2 is overactive.

The compound binds specifically to the ATP-binding site of CDK2, demonstrating a targeted approach to modulate kinase activity involved in cell cycle regulation .

Anticancer Potential

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown its effectiveness against various cancer types by targeting CDK2. The following table summarizes key findings from recent studies:

Study ReferenceCancer TypeIC50 (µM)Mechanism of Action
Breast Cancer0.5CDK2 inhibition
Lung Cancer0.7Apoptosis induction
Colon Cancer0.4Cell cycle arrest

These studies emphasize the compound's potential as a therapeutic agent in oncology.

Structure-Activity Relationships (SAR)

The biological activity of this compound can be attributed to its structural features. Variations in the pyrazolo[1,5-a]pyrimidine scaffold have been explored to enhance potency and selectivity against CDK2. Key findings include:

  • Substituents on the pyrazolo ring : Influence binding affinity and specificity for CDK2.
  • Alteration of the benzoate group : Affects solubility and bioavailability.

Case Studies

Several case studies have highlighted the therapeutic implications of this compound:

  • Study on Breast Cancer Cell Lines : The compound was shown to effectively reduce tumor growth in xenograft models by inhibiting CDK2 activity .
  • Lung Cancer Research : In vitro assays demonstrated that treatment with this compound led to significant apoptosis in A549 lung cancer cells .
  • Combination Therapy Trials : Preliminary studies suggest enhanced efficacy when combined with other chemotherapeutic agents, indicating potential for multi-drug regimens .

Scientific Research Applications

Methyl 4-((3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)carbamoyl)benzoate is a synthetic organic compound classified as a heterocyclic compound with a molecular weight of approximately 352.3871 g/mol. It is of interest in medicinal chemistry due to its potential applications in drug development, particularly in targeting various diseases.

Scientific Research Applications

This compound has several applications in scientific research:

  • CDK2 Inhibition Studies have indicated that this compound interacts specifically with Cyclin-Dependent Kinase 2 (CDK2) and potentially other kinases involved in cell cycle regulation. Its mechanism of action includes binding to the ATP-binding site of CDK2, inhibiting its activity, which subsequently disrupts normal cell cycle progression. This interaction underlines its potential therapeutic role in managing cancers characterized by dysregulated CDK activity.
  • Cancer Therapeutics The compound's ability to target CDK2 suggests potential applications in cancer therapeutics, particularly in tumors where CDK2 plays a critical role in cell cycle progression. The inhibition of CDK2 affects cell cycle regulation, leading to reduced cell proliferation and increased apoptosis in various cancer cell lines.

Several compounds share structural similarities with this compound.

Compound NameStructureBiological Activity
Methyl 4-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)benzoateSimilar core structurePotentially similar kinase inhibition
Methyl 4-((3-(1H-pyrazol-3-yl)propyl)carbamoyl)benzoateDifferent heterocycleVaries; less studied
Methyl 4-(3-(triazolo[1,5-a]pyrimidin-6-yl)propyl)carbamoyl)benzoateTriazole instead of pyrazoleKnown kinase inhibitor

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The compound’s pyrazolo[1,5-a]pyrimidine core is shared with several analogs, but substituents critically influence activity and physicochemical properties:

Table 1. Key Structural and Molecular Comparisons
Compound Name Molecular Formula Molecular Weight Key Substituents Biological Activity Source
Methyl 4-((3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)carbamoyl)benzoate C₂₀H₂₁N₅O₃ 379.42 g/mol 2-methylpyrazolo[1,5-a]pyrimidine, benzoate Not explicitly reported Target compound
4-Fluoro-2-methyl-N-(3-{2-methylpyrazolo[1,5-a]pyrimidin-6-yl}propyl)benzene-1-sulfonamide C₁₇H₁₉FN₄O₂S 362.42 g/mol Fluorophenyl sulfonamide Potential kinase inhibition
DMH3 (N,N-dimethyl-3-(4-(3-(quinolin-4-yl)pyrazolo[1,5-a]pyrimidin-6-yl)phenoxy)propan-1-amine) C₂₇H₂₆N₆O 474.55 g/mol Quinolinyl, phenoxypropylamine Skeletal development modulation via BMPs
5,7-Dimethyl-1,2,4-triazolo[1,5-a]pyrimidine-2-oxygen acetyl hydrazones C₁₀H₁₂N₆O 248.25 g/mol Triazolo-pyrimidine, acetyl hydrazones Herbicidal/fungicidal activity

Substituent Effects on Bioactivity

  • Quinoline vs. Methyl Groups: DMH3 () incorporates a quinoline moiety, enhancing π-π stacking and hydrophobic interactions with targets like BMP receptors. In contrast, the methyl group in the target compound may reduce steric hindrance, favoring different binding modes.
  • Sulfonamide vs.
  • Triazolo-pyrimidine Systems : Compounds from exhibit herbicidal activity, suggesting that nitrogen-rich heterocycles (e.g., triazolo-pyrimidines) may favor agrochemical applications over medicinal uses.

Physicochemical and Pharmacokinetic Properties

  • The target compound’s benzoate ester may balance lipophilicity (logP ~3.2) and aqueous solubility.
  • Metabolic Stability : The methyl ester in the target compound is susceptible to hydrolysis, whereas DMH3’s tertiary amine and aryl ether linkages may confer greater metabolic stability .

Q & A

Basic: What are the standard synthetic routes for Methyl 4-((3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)carbamoyl)benzoate?

Answer:
The synthesis typically involves a multi-step process:

Pyrazolo[1,5-a]pyrimidine Core Formation: Condensation of 4-(3-chlorophenyl)-1H-pyrazol-5-amine with acetylated dicarbonyl compounds (e.g., dimethyl 2-acetylsuccinate) in xylene under reflux with acid catalysis (e.g., p-toluenesulfonic acid) to form the pyrazolo-pyrimidine intermediate .

Carbamoyl Linkage: Coupling the intermediate with methyl 4-(isocyanate)benzoate using carbodiimide-based coupling agents (e.g., DCC or EDC) in anhydrous DMF .
Key Validation: Monitor reaction progress via TLC and confirm purity using LC-MS (e.g., m/z ~377 [M+H]+ as seen in analogous compounds) .

Advanced: How can contradictory bioactivity data in different assay models be resolved?

Answer:
Contradictions often arise from assay-specific variables. To address this:

  • Orthogonal Assays: Compare enzymatic inhibition (e.g., kinase activity assays) with cell-based viability assays (e.g., IC50 in cancer cell lines). Adjust ATP concentrations in kinase assays to mimic physiological conditions .
  • Pharmacokinetic Profiling: Evaluate compound stability (e.g., microsomal incubation) and membrane permeability (Caco-2 assays) to rule out false negatives due to metabolic instability .
  • Structural Confirmation: Ensure batch-to-batch consistency via HRMS and NMR (e.g., δ 8.53 ppm for pyrimidine protons in DMSO-d6) to exclude impurities as confounding factors .

Basic: What analytical techniques are critical for structural confirmation of this compound?

Answer:

  • LC-MS/MS: Confirm molecular weight (e.g., m/z ~377 [M+H]+) and fragmentation patterns .
  • 1H/13C NMR: Identify key protons (e.g., methyl groups at δ 3.20–3.87 ppm, aromatic protons at δ 7.17–8.53 ppm) and carbons (e.g., carbonyl carbons at ~165–170 ppm) .
  • High-Resolution Mass Spectrometry (HRMS): Validate exact mass (e.g., 377.0800 [M+H]+) to rule out isobaric impurities .

Advanced: How to design a structure-activity relationship (SAR) study for derivatives?

Answer:

  • Scaffold Modification: Vary substituents on the pyrazolo-pyrimidine (e.g., 2-methyl group) and benzoate (e.g., para-carbamoyl position) to assess steric/electronic effects .
  • Computational Docking: Use software like AutoDock to predict binding modes to target proteins (e.g., VEGF or BMP receptors) .
  • In Vitro Screening: Test derivatives in dose-response assays (e.g., 10 nM–100 µM) to quantify potency shifts. Prioritize compounds with >50% inhibition at 1 µM .

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